molecular formula C15H18N4O2 B11661645 3-Methyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-Methyl-N'-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661645
M. Wt: 286.33 g/mol
InChI Key: NDKZMFGJSLDEOU-MHWRWJLKSA-N
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Description

3-Methyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 3-Methyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-propoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

3-Methyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

3-Methyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:

    4-Methyl-3-nitro-N’-(4-propoxybenzylidene)benzohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    3-Benzyl-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione: Another structurally related compound with distinct functional groups, which may result in different reactivity and applications.

The uniqueness of 3-Methyl-N’-(4-propoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-methyl-N-[(E)-(4-propoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-3-8-21-13-6-4-12(5-7-13)10-16-19-15(20)14-9-11(2)17-18-14/h4-7,9-10H,3,8H2,1-2H3,(H,17,18)(H,19,20)/b16-10+

InChI Key

NDKZMFGJSLDEOU-MHWRWJLKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C

Origin of Product

United States

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